molecular formula C12H17NO B1275004 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol CAS No. 61855-46-7

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol

Cat. No.: B1275004
CAS No.: 61855-46-7
M. Wt: 191.27 g/mol
InChI Key: WYUZAQKIFRPZED-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol is a chemical compound with the molecular formula C12H17NO It is a derivative of tetrahydroquinoline, characterized by the presence of three methyl groups and a hydroxyl group

Biochemical Analysis

Biochemical Properties

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with NADPH-generating enzymes and chaperones, influencing their activity . These interactions are crucial as they can affect the overall biochemical pathways and processes within the cell.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the antioxidant system and the level of apoptotic processes in cells . These effects are vital for understanding how this compound can be used in therapeutic applications or biochemical research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One notable mechanism is its interaction with the nuclear factor erythroid 2-related factor 2 (Nrf2), which provides defense against oxidative stress by binding to the antioxidant response element (ARE) in the promoters of cytoprotection genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its stability may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it could lead to toxic or adverse effects. Understanding the threshold effects and the safe dosage range is essential for its application in therapeutic settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which in turn affects its activity and function .

Subcellular Localization

This compound is localized in specific subcellular compartments, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, where it can exert its effects more efficiently .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol typically involves the condensation of aniline derivatives with ketones under acidic or basic conditions. One common method involves the reaction of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with appropriate reagents to introduce the hydroxyl group at the 6-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form different tetrahydroquinoline derivatives.

    Substitution: The methyl groups and hydroxyl group can participate in substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce different tetrahydroquinoline derivatives.

Scientific Research Applications

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline: Lacks the hydroxyl group at the 6-position.

    1,2,3,4-Tetrahydroquinoline: Lacks the methyl groups and hydroxyl group.

    Quinoline: An aromatic compound without the tetrahydro structure and methyl groups.

Uniqueness

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol is unique due to the presence of both the hydroxyl group and the tetrahydroquinoline structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2,2,4-trimethyl-3,4-dihydro-1H-quinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-8-7-12(2,3)13-11-5-4-9(14)6-10(8)11/h4-6,8,13-14H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUZAQKIFRPZED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C1C=C(C=C2)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403212
Record name 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61855-46-7
Record name 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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